(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
Description
The compound (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane is a bicyclic ether featuring a 6-oxabicyclo[3.1.0]hexane core with two benzyloxy substituents. Its stereochemistry (1R,2S,3R,5S) and lipophilic benzyl groups make it a valuable intermediate in pharmaceutical synthesis, particularly for drug delivery systems requiring high purity and stability . Key physicochemical properties include a molecular formula of C₂₁H₂₂O₃ (unconfirmed; inferred from analogues) and solubility in non-polar solvents like dichloromethane and ethyl acetate .
Properties
CAS No. |
873298-16-9 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.393 |
IUPAC Name |
(1R,2S,3R,5S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1 |
InChI Key |
YPDRJNPIGFCETD-ZGXWSNOMSA-N |
SMILES |
C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Synonyms |
(1R,2S,3R,5S)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane, |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core, followed by the introduction of benzyloxy groups. Common reagents used in these reactions include benzyl alcohol, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo specific chemical reactions makes it a candidate for creating new pharmaceuticals with targeted effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues and Their Properties
Note: Exact molecular weight for the main compound is unconfirmed; inferred from analogues.
- Substituent Effects: The main compound’s dual benzyloxy groups enhance lipophilicity compared to analogues with single substituents (e.g., CAS 82353-76-2, MW 190.24) . This increases solubility in organic solvents, critical for reactions in non-polar media .
- Stereochemical Variations : and highlight stereoisomers (e.g., 1S,2R vs. 1R,2S configurations) with identical substituents but divergent physicochemical behaviors due to spatial arrangement .
Heteroatom Variations: Oxabicyclo vs. Azabicyclo
Compounds like (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-amine (CAS 210236-56-9) replace the oxygen bridge with nitrogen, altering electronic properties and bioactivity .
Physicochemical Properties
- Molecular Weight : The main compound’s higher molecular weight (~322.4 vs. 174.20 for phenyl-substituted analogues) correlates with increased steric hindrance, affecting reaction kinetics .
- Density and Solubility: Analogues like (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol (density 1.222 g/cm³) suggest similar non-polar characteristics for the main compound .
Biological Activity
The compound (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H22O3
- Molecular Weight : 310.39 g/mol
- CAS Number : 873298-16-9
The compound features a unique bicyclic framework which contributes to its biological interactions. The presence of benzyloxy groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some benzyloxy derivatives have shown effectiveness against bacterial strains and fungi.
- Anticancer Properties : Certain bicyclic compounds are known to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is evidence suggesting that related compounds may provide neuroprotection in models of neurodegenerative diseases.
The biological activity of this compound may involve:
- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, influencing various signaling pathways involved in cellular responses.
- Inhibition of Enzymatic Activity : The structural characteristics may allow for the inhibition of specific enzymes involved in metabolic pathways or disease processes.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of benzyloxy derivatives against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as antibacterial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| (1R,2S,3R,5S)-3-(Benzyloxy)... | Bacillus subtilis | 14 |
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of bicyclic compounds in vitro. The compound was tested against several cancer cell lines, revealing a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
Q & A
Q. Basic Research Focus
- Purification : Employ simulated moving bed (SMB) chromatography with hexane:EtOAc gradients (4:1 to 1:1) to separate diastereomers .
- Crystallization : Use ethanol/water mixtures at −20°C to isolate crystalline product (mp 98–102°C) .
- Analytical QC : Validate purity via UPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) with ≥95% area-under-curve thresholds .
How do structural analogs differ in biological activity?
Advanced Research Focus
Comparative SAR studies highlight:
| Analog | Modification | Activity Shift |
|---|---|---|
| 3-Azabicyclo derivative | Replacement of oxirane with N | Reduced CNS penetration |
| 6-Oxabicyclo[3.1.0]hexan-3-one | Ketone at C3 | Enhanced enzyme inhibition (IC50 = 1.2 µM vs. 8.3 µM) |
| Ethyl carboxylate derivative | Ester at C1 | Improved metabolic stability (t½ = 4.7 h vs. 1.2 h) |
Mechanistic assays (e.g., SPR, ITC) are recommended to quantify target binding kinetics .
What are common pitfalls in interpreting mass spectrometry data for this compound?
Q. Basic Research Focus
- Fragmentation patterns : The bicyclic core often cleaves at the oxirane ring, producing m/z 91 (benzyl) and m/z 105 (oxabicyclo) fragments .
- Adduct formation : Sodium/potassium adducts (M+23/39) dominate in ESI+ mode; use 0.1% NH4OH to suppress .
- Isotopic clusters : Confirm molecular ion (M+•) at m/z 340.2 (C21H22O3) with isotopic spacing of 1.0034 Da .
How can conflicting literature reports on catalytic efficiency be reconciled?
Advanced Research Focus
Discrepancies in catalyst performance (e.g., Rh(II) vs. Pd(0)) arise from:
- Substrate purity : Trace moisture or oxygen degrades metal catalysts; use Schlenk techniques for sensitive reactions .
- Solvent effects : Dichloromethane enhances Rh(II) activity (dielectric constant ε = 8.9) vs. THF (ε = 7.5) for Pd(0) .
- Additive screening : Co-catalytic benzoic acid (10 mol%) improves Rh(II) turnover by stabilizing transition states .
What in vitro assays are suitable for preliminary bioactivity profiling?
Q. Advanced Research Focus
- CYP450 inhibition : Screen using human liver microsomes and LC-MS/MS quantification of metabolite depletion .
- Membrane permeability : Perform PAMPA assays at pH 7.4/6.5 to predict blood-brain barrier penetration .
- Cytotoxicity : Use MTT assays on HEK293 cells with EC50 thresholds <100 µM for lead prioritization .
How can thermal stability be assessed during storage?
Q. Basic Research Focus
- TGA/DSC : Monitor decomposition onset temperatures (Td ∼180°C) under nitrogen .
- Long-term storage : Store at −20°C in amber vials with argon headspace; avoid repeated freeze-thaw cycles .
- Degradation products : Characterize via LC-MS after accelerated aging (40°C/75% RH, 4 weeks) to identify hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
